molecular formula C21H17ClF2N2O3S B5109385 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(2,6-difluorophenyl)acetamide

2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(2,6-difluorophenyl)acetamide

Cat. No.: B5109385
M. Wt: 450.9 g/mol
InChI Key: CMMHOTXSMOSLQU-UHFFFAOYSA-N
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Description

2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(2,6-difluorophenyl)acetamide is a complex organic compound that belongs to the class of sulfonyl anilides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agrochemicals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(2,6-difluorophenyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

    Nitration: of 4-chlorobenzene to form 4-chloronitrobenzene.

    Reduction: of 4-chloronitrobenzene to 4-chloroaniline.

    Sulfonylation: of 4-chloroaniline with a sulfonyl chloride to form N-(4-chlorophenyl)sulfonyl chloride.

    Coupling: of N-(4-chlorophenyl)sulfonyl chloride with 2-methylaniline to form N-(4-chlorophenyl)sulfonyl-2-methylaniline.

    Acylation: of N-(4-chlorophenyl)sulfonyl-2-methylaniline with 2,6-difluorophenylacetyl chloride to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methylanilino group.

    Reduction: Reduction reactions may target the sulfonyl group.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Material Science: Incorporated into polymers for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes.

    Protein Binding: Studied for its binding affinity to various proteins.

Medicine

    Drug Development: Investigated for potential therapeutic effects.

    Diagnostics: Used in the development of diagnostic agents.

Industry

    Agrochemicals: Used in the formulation of pesticides and herbicides.

    Dyes and Pigments: Incorporated into dyes for specific color properties.

Mechanism of Action

The mechanism of action of 2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(2,6-difluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-chlorophenyl)sulfonyl-2-methylaniline
  • **N-(2,6-difluorophenyl)acetamide
  • **Sulfonylureas
  • **Sulfonamides

Uniqueness

2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(2,6-difluorophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual aromatic rings with different substituents provide a versatile scaffold for various applications.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-2-methylanilino)-N-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF2N2O3S/c1-14-5-2-3-8-19(14)26(30(28,29)16-11-9-15(22)10-12-16)13-20(27)25-21-17(23)6-4-7-18(21)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMHOTXSMOSLQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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